Cloral betaine

Descripción general

Descripción

. Es un complejo de betaína de trimetilglicina con cloral hidratado, que actúa como una formulación de acción prolongada del cloral hidratado. Este compuesto se metaboliza en tricloroetanol, que es responsable de la mayoría o de todos sus efectos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La clorhidratación de betaína se sintetiza combinando trimetilglicina (betaína) con cloral hidratado. La reacción típicamente implica mezclar cantidades equimolares de estos dos compuestos en una solución acuosa. La reacción se produce a temperatura ambiente y da como resultado la formación de clorhidrato de betaína como un sólido cristalino .

Métodos de producción industrial

La producción industrial de clorhidratación de betaína sigue una ruta sintética similar pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto resultante se purifica luego mediante recristalización y se seca para obtener el compuesto final .

Análisis De Reacciones Químicas

Hydrolysis to Chloral Hydrate and Betaine

Cloral betaine dissociates in aqueous solutions through hydrolysis, forming chloral hydrate and trimethylglycine (betaine):

Reaction :

-

Conditions : Proceeds spontaneously in water at physiological pH and temperature .

-

Key Product : Chloral hydrate, which is further metabolized into active/inactive species .

Oxidation Pathways

Chloral hydrate (from hydrolysis) undergoes oxidation to form trichloroacetic acid (TCA) and dichloroacetic acid (DCA):

Reaction :

-

Metabolic Relevance : TCA and DCA are major metabolites in humans and rodents, with DCA forming via TCA degradation .

Reduction to Trichloroethanol

The primary bioactive metabolite, trichloroethanol (TCOH), forms via enzymatic reduction of chloral hydrate:

Reaction :

-

Conditions : Hepatic metabolism via alcohol dehydrogenase (ADH) and CYP450 enzymes .

-

Role : TCOH potentiates GABA-A receptors, mediating sedative effects .

Reaction with Alcohols

Chloral hydrate reacts with alcohols to form chloral alcoholates:

Reaction :

Stability and Degradation

-

Polymerization : Chloral hydrate polymerizes under acidic conditions or UV light, forming metachloral (a trimer) .

-

pH Sensitivity : Degrades rapidly in alkaline environments, releasing chloroform and formic acid .

Analytical Detection Methods

-

Spectrophotometry : Quantification via reaction with quinaldine ethyl iodide, forming a colored complex .

-

Chromatography : LC/MS and GC/MS used to identify metabolites like TCOH and TCA in biological samples .

Key Research Findings

-

Species-Specific Metabolism : Mice show higher TCA production than rats, correlating with species-dependent toxicity .

-

Dose-Dependent Kinetics : Chloral hydrate exhibits non-linear pharmacokinetics due to enzyme saturation at high doses .

-

Environmental Reactivity : Forms as a disinfection byproduct during water chlorination, raising public health concerns .

This compound’s reactivity is central to its pharmacological activity and toxicity profile, necessitating careful consideration in therapeutic and environmental contexts.

Aplicaciones Científicas De Investigación

Chemical and Biological Applications

1.1 Organic Synthesis

Cloral betaine serves as a reagent in organic synthesis. It acts as a precursor for other chemical compounds, facilitating various chemical reactions essential in laboratories and industrial settings.

1.2 Pharmacological Research

Research indicates that this compound exhibits sedative-hypnotic properties, making it a candidate for treating sleep disorders. Studies have shown its effectiveness in managing severe insomnia, particularly in adolescents with neurodevelopmental disorders .

1.3 Mechanism of Action

The mechanism by which this compound functions involves its interaction with the central nervous system. It is believed to modulate neurotransmitter activity, promoting sedation and aiding sleep induction .

Pharmaceutical Applications

2.1 Clinical Use

this compound tablets are indicated for short-term treatment (maximum of two weeks) of severe insomnia that interferes with daily life when other therapies have failed. The use is restricted to specific populations, such as adolescents with neurodevelopmental disorders .

2.2 Safety and Efficacy

Clinical studies have assessed the safety profile of this compound, noting potential adverse reactions similar to those associated with chloral hydrate. Long-term use poses risks, including dependence and withdrawal symptoms, necessitating careful monitoring by healthcare professionals .

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for chemical reactions | Facilitates the synthesis of various compounds |

| Sleep Disorders | Treatment for severe insomnia | Effective in short-term management; restricted use in specific populations |

| Central Nervous System | Sedative-hypnotic effects | Modulates neurotransmitter activity |

Industrial Applications

3.1 Pharmaceutical Manufacturing

this compound is utilized in pharmaceutical formulations due to its stabilizing properties. It can enhance the stability of active ingredients in medications, improving shelf life and efficacy .

3.2 Research on Polymorphs

Recent studies have investigated the polymorphic forms of chloral hydrate and this compound cocrystals, revealing that these forms exhibit different thermal stabilities, which can influence their application in pharmaceuticals .

Case Studies

4.1 Efficacy in Insomnia Treatment

A study conducted on adolescents demonstrated that this compound significantly improved sleep quality when used alongside behavioral therapy. The findings indicated a reduction in sleep onset latency and increased total sleep time compared to control groups .

4.2 Safety Profile Analysis

A comprehensive review highlighted the adverse effects associated with chloral hydrate derivatives, including this compound. The analysis suggested that while effective for short-term use, careful consideration must be given to potential long-term consequences such as dependence and withdrawal symptoms .

Mecanismo De Acción

La clorhidratación de betaína ejerce sus efectos a través de su metabolito activo, el tricloroetanol. Los mecanismos propuestos incluyen:

Potenciación de los receptores de ácido γ-aminobutírico tipo A (GABA-A): Mejora los efectos inhibitorios de GABA, lo que lleva a la sedación y la hipnosis.

Inhibición de las corrientes activadas por aminoácidos excitatorios: Mediado por receptores de N-metil-D-aspartato (NMDA).

Modulación alostérica del receptor de 5-hidroxitriptamina tres: Afecta la despolarización del nervio vago

Comparación Con Compuestos Similares

La clorhidratación de betaína es única en comparación con otros compuestos sedantes-hipnóticos debido a su formulación de acción prolongada y su metabolismo a tricloroetanol. Los compuestos similares incluyen:

Cloral hidratado: Un precursor directo de la clorhidratación de betaína, utilizado como sedante-hipnótico.

Dicloralfenazona: Otro compuesto sedante-hipnótico con efectos similares.

Tricloroetanol: El metabolito activo de la clorhidratación de betaína y el cloral hidratado

La singularidad de la clorhidratación de betaína radica en su combinación con la betaína, lo que proporciona una duración de acción más prolongada en comparación con el cloral hidratado solo .

Actividad Biológica

Cloral betaine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and toxicology. This article aims to synthesize the available research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound, a derivative of chloral hydrate, is known for its sedative properties. It functions primarily as a central nervous system depressant. The compound is believed to exert its effects by modulating neurotransmitter systems, particularly enhancing GABAergic activity, which is crucial for its sedative effects.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClN₂O₃ |

| Molecular Weight | 192.65 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | 5.0 - 7.0 |

Biological Activity and Therapeutic Applications

Research indicates that this compound may have several biological activities:

- Sedative Effects : this compound has been used in pediatric medicine as a sedative for children undergoing procedures. Its effectiveness has been documented in various case studies where it provided sedation without significant adverse effects.

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in treating infections.

- Potential in Treating Sleep Disorders : Given its sedative properties, this compound may be evaluated for efficacy in managing sleep disorders, particularly in pediatric populations.

Case Study: Efficacy in Pediatric Sedation

A notable case study involved the administration of this compound in children undergoing dental procedures. The study reported high satisfaction rates among clinicians and parents due to the effective sedation provided with minimal side effects. The children were monitored for adverse reactions, and no significant complications were noted during the procedures.

Toxicology and Safety Profile

While this compound is generally considered safe when used appropriately, there are concerns regarding its potential toxicity, especially with prolonged use or overdose. The following points summarize key findings related to its safety profile:

- Acute Toxicity : Studies indicate that high doses can lead to respiratory depression and other central nervous system effects.

- Chronic Use : Long-term use may result in dependency or withdrawal symptoms upon cessation.

- Adverse Reactions : Common side effects include drowsiness, dizziness, and gastrointestinal disturbances.

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity Studies | Respiratory depression noted at high doses |

| Chronic Use Observations | Dependency risk with prolonged administration |

| Clinical Trials | Generally well-tolerated with minor side effects |

Propiedades

Número CAS |

2218-68-0 |

|---|---|

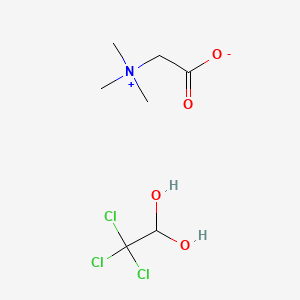

Fórmula molecular |

C7H14Cl3NO4 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

2,2,2-trichloroethane-1,1-diol;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C5H11NO2.C2H3Cl3O2/c1-6(2,3)4-5(7)8;3-2(4,5)1(6)7/h4H2,1-3H3;1,6-7H |

Clave InChI |

ONAOIDNSINNZOA-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |

SMILES canónico |

C[N+](C)(C)CC(=O)[O-].C(C(Cl)(Cl)Cl)(O)O |

Apariencia |

Solid powder |

melting_point |

122.5-124.4 |

Key on ui other cas no. |

2218-68-0 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Chloral betaine; Cloral betaina; Cloralum betainum; Somilan; Somnalchlor |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.